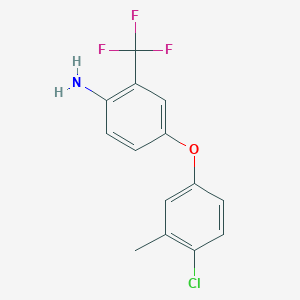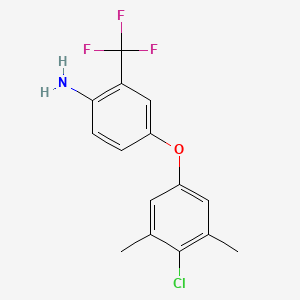
2,2',3,3',5,6'-Hexachlorobiphenyl
概要
説明
2,2',3,3',5,6'-Hexachlorobiphenyl (HBCD) is a persistent organic pollutant (POP) that has been used in the production of flame retardants and other materials. It has been found to be bioaccumulative and toxic, and has been identified as a potential endocrine disruptor. HBCD has been found in the environment as well as in the food chain, and has been linked to health risks such as reproductive and neurological disorders.
科学的研究の応用
Solubility in Supercritical Fluids
The solubility of polychlorinated biphenyl (PCB) congeners, including 2,2',3,3',5,6'-Hexachlorobiphenyl, in supercritical fluids like carbon dioxide, n-butane, and methanol has been studied. These studies are significant for understanding the environmental behavior and remediation of PCBs (Anitescu & Tavlarides, 1999).
Hepatic Microsomal Enzyme Activity
Research has been conducted on the effects of various hexachlorobiphenyl isomers on hepatic microsomal drug metabolism and hepatic porphyrins in rats. These studies help in understanding the biochemical and toxicological impacts of these compounds (Stonard & Greig, 1976).
Degradational and Analytical Indicator
The ratio of different hexachlorobiphenyl congeners, including this compound, has been proposed as a possible degradational and analytical indicator in various matrices. This research aids in the environmental monitoring and analysis of PCB contamination (Turrio-Baldassarri et al., 1997).
Metabolic Pathways and Excretion
Studies have explored the metabolism and excretion of hexachlorobiphenyl isomers in rats. Understanding the metabolic pathways of these compounds is essential for assessing their environmental persistence and potential health risks (Kato et al., 1980).
Vibrational Circular Dichroism Studies
Research involving vibrational circular dichroism and quantum chemical calculations has been conducted on the chiral transformation products of PCBs, including hexachlorobiphenyl isomers. These studies are significant for understanding the stereochemistry and environmental behavior of PCBs (Döbler et al., 2002).
Photodechlorination Studies
Photodechlorination of 2,2',3,3',6,6'-hexachlorobiphenyl has been studied in polymer solutions, providing insights into the environmental degradation of PCBs under light exposure (Nowakowska et al., 1991).
Density Functional Theory Studies
Density functional theory studies have been conducted on the radical ions of polychlorinated biphenyls, including this compound. These studies are vital for understanding the electronic properties and reactivity of PCBs (Arulmozhiraja et al., 2002).
Safety and Hazards
作用機序
Mode of Action
The compound interacts with its targets by binding to them, leading to changes in their expression. For instance, it inhibits the expression of PER1, a core component of the circadian clock . It also activates the expression of the CYP1A1 gene, which is involved in the metabolism of xenobiotics .
Biochemical Pathways
It is known that the compound can disrupt the circadian clock by inhibiting the expression of per1 . It also influences the metabolism of xenobiotics by activating the expression of the CYP1A1 gene .
Result of Action
The inhibition of PER1 expression by 2,2’,3,3’,5,6’-Hexachlorobiphenyl can disrupt the circadian clock, potentially leading to various health issues . The activation of the CYP1A1 gene can influence the metabolism of xenobiotics, which may have implications for the body’s ability to detoxify harmful substances .
Action Environment
The action, efficacy, and stability of 2,2’,3,3’,5,6’-Hexachlorobiphenyl can be influenced by various environmental factors. For instance, the compound’s persistence in the environment and its ability to bioaccumulate can enhance its potential for causing harm
生化学分析
Biochemical Properties
2,2’,3,3’,5,6’-Hexachlorobiphenyl plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, particularly CYP2B6, which catalyzes its metabolic activation . The interaction involves the formation of reactive intermediates that can bind to cellular proteins, leading to potential toxic effects .
Cellular Effects
2,2’,3,3’,5,6’-Hexachlorobiphenyl has been shown to affect various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism . For instance, this compound can act as an endocrine disruptor, interfering with hormone functions and leading to adverse health effects .
Molecular Mechanism
The molecular mechanism of 2,2’,3,3’,5,6’-Hexachlorobiphenyl involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can inhibit or activate enzymes by binding to their active sites, leading to altered metabolic processes . Additionally, it can induce changes in gene expression by interacting with nuclear receptors and other transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,3’,5,6’-Hexachlorobiphenyl change over time. This compound is relatively stable and does not degrade easily, leading to long-term persistence in the environment . Studies have shown that prolonged exposure to this compound can result in chronic health effects, including neurotoxicity and endocrine disruption .
Dosage Effects in Animal Models
The effects of 2,2’,3,3’,5,6’-Hexachlorobiphenyl vary with different dosages in animal models. At low doses, this compound may not cause significant adverse effects. At high doses, it can lead to toxic effects, including liver damage, neurotoxicity, and reproductive toxicity . Threshold effects have been observed, indicating that there is a dose below which no adverse effects are seen .
Metabolic Pathways
2,2’,3,3’,5,6’-Hexachlorobiphenyl is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can bind to cellular proteins and DNA . This interaction can result in altered metabolic flux and changes in metabolite levels .
Transport and Distribution
Within cells and tissues, 2,2’,3,3’,5,6’-Hexachlorobiphenyl is transported and distributed through interactions with transporters and binding proteins . This compound can accumulate in lipid-rich tissues due to its hydrophobic nature, leading to bioaccumulation and potential toxic effects .
Subcellular Localization
The subcellular localization of 2,2’,3,3’,5,6’-Hexachlorobiphenyl is primarily in the cell membrane and lipid-rich compartments . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . The accumulation of this compound in certain organelles can affect its activity and function, leading to potential toxic effects .
特性
IUPAC Name |
1,2,4-trichloro-3-(2,3,5-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-5-3-6(11(17)9(16)4-5)10-7(14)1-2-8(15)12(10)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTNFLRSJBQQJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073541 | |
| Record name | 2,2',3,3',5,6'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52744-13-5 | |
| Record name | 2,2',3,3',5,6'-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052744135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',5,6'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',5,6'-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XD09W9A7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide](/img/structure/B1329148.png)






![Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate](/img/structure/B1329204.png)


![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1329214.png)

